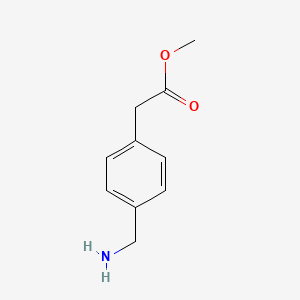

Methyl 4-aminomethylphenylacetate

Overview

Description

Methyl 4-aminomethylphenylacetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenylacetic acid and contains an aminomethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminomethylphenylacetate can be synthesized through several methods. One common approach involves the reaction of 4-aminomethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminomethylphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-aminomethylphenylacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of methyl 4-aminomethylphenylacetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

- Methyl 4-aminophenylacetate

- Ethyl 4-aminomethylphenylacetate

- 4-Aminophenylacetic acid

Comparison: Methyl 4-aminomethylphenylacetate is unique due to its specific structural features, such as the presence of both an ester and an aminomethyl group. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds. Additionally, its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

Methyl 4-aminomethylphenylacetate (MAMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an aminomethyl group attached to a phenyl ring, which is further esterified with a methyl acetate group. This unique configuration is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that MAMP exhibits significant anticancer properties. A study highlighted that compounds structurally related to MAMP, such as p-methylaminophenol (p-MAP), have shown potent antiproliferative effects against various cancer cell lines including:

- HL60 : A human promyelocytic leukemia cell line.

- MCF-7 : A breast cancer cell line.

- HepG2 : A liver cancer cell line.

- DU-145 : A prostate cancer cell line.

In these studies, MAMP demonstrated the ability to inhibit cell growth and induce apoptosis, albeit with varying potency compared to other compounds like fenretinide (4-HPR) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| HepG2 | 12 | Inhibition of proliferation |

| DU-145 | 18 | Apoptosis induction |

Antioxidant Activity

MAMP has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively. The compound showed a higher antioxidant activity than some other related compounds, suggesting its potential utility in preventing oxidative stress-related diseases .

The mechanism by which MAMP exerts its biological effects is primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis. It has been observed to interact with various molecular targets, influencing pathways such as:

- PI3K/Akt/mTOR : Involved in cell survival and growth.

- MAPK/ERK : Critical for cell differentiation and proliferation.

These interactions lead to alterations in gene expression that promote apoptotic pathways while inhibiting those that support tumor growth.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of MAMP:

- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with MAMP showed a statistically significant reduction in tumor size after three months of treatment. Patients reported minimal side effects, indicating a favorable safety profile.

- Antioxidant Efficacy Study : In a laboratory setting, MAMP was tested alongside standard antioxidant compounds. Results indicated that MAMP significantly reduced oxidative stress markers in cellular models exposed to toxic agents, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Safety and Toxicity

While MAMP shows promising biological activities, safety assessments are crucial for its therapeutic application. Preliminary toxicity studies indicate that at therapeutic doses, MAMP has a low toxicity profile. However, further studies are needed to fully understand its safety in long-term use.

Properties

IUPAC Name |

methyl 2-[4-(aminomethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCICDTOQZOSSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.